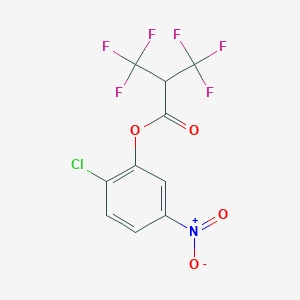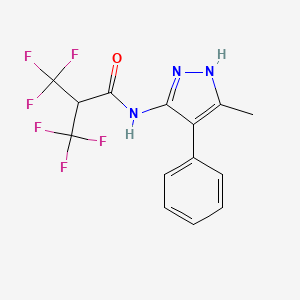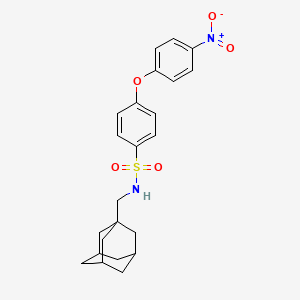![molecular formula C24H28ClNO4S2 B4297866 N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297866.png)
N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide
Descripción general
Descripción
N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide, commonly known as ABE-404, is a sulfonamide-based compound that has gained significant attention due to its potential therapeutic applications. ABE-404 is a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells.
Aplicaciones Científicas De Investigación
ABE-404 has been extensively studied for its potential therapeutic applications in cancer treatment. N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is overexpressed in various types of cancer cells, making it an attractive target for cancer therapy. ABE-404 has been shown to inhibit N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide activity in vitro and in vivo, leading to a decrease in tumor growth and metastasis. Furthermore, ABE-404 has been found to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Mecanismo De Acción
ABE-404 is a selective inhibitor of N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide, which is an enzyme that plays a critical role in regulating pH balance in cancer cells. N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is overexpressed in cancer cells to compensate for the acidic microenvironment created by the high rate of glycolysis. ABE-404 binds to the active site of N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide and inhibits its activity, leading to a decrease in the pH of the cancer cell microenvironment. This decrease in pH has been shown to inhibit cancer cell growth and metastasis.
Biochemical and Physiological Effects:
ABE-404 has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. Inhibition of N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide activity by ABE-404 leads to a decrease in pH of the cancer cell microenvironment, which has been shown to inhibit cancer cell growth and metastasis. ABE-404 has also been found to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. Furthermore, ABE-404 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABE-404 has several advantages for lab experiments. It is a highly selective inhibitor of N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide, making it an attractive target for cancer therapy. ABE-404 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, ABE-404 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Furthermore, ABE-404 has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of ABE-404. One potential direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the efficacy of ABE-404 in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration route of ABE-404 for cancer therapy. Finally, the potential use of ABE-404 in other diseases, such as osteoporosis and glaucoma, should be explored.
Propiedades
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO4S2/c25-20-4-6-21(7-5-20)31(27,28)22-2-1-3-23(13-22)32(29,30)26-9-8-24-14-17-10-18(15-24)12-19(11-17)16-24/h1-7,13,17-19,26H,8-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWDEJGSGGPROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluorophenyl {[4-(3,5-dichloro-1-oxidopyridin-2-yl)piperazin-1-yl]carbonyl}sulfamate](/img/structure/B4297784.png)

![3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-iodophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297811.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-[3-(4-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297826.png)
![7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297838.png)


![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)
![1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297858.png)
![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]thio}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B4297864.png)
![1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine](/img/structure/B4297872.png)

![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4297884.png)